Decyl 2-(benzoylamino)benzoate

Description

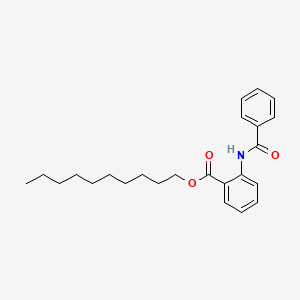

Decyl 2-(benzoylamino)benzoate is a benzoate ester derivative characterized by a decyl (C10) aliphatic chain and a benzoylamino (-NHCOC6H5) substituent at the 2-position of the benzene ring.

Properties

Molecular Formula |

C24H31NO3 |

|---|---|

Molecular Weight |

381.5 g/mol |

IUPAC Name |

decyl 2-benzamidobenzoate |

InChI |

InChI=1S/C24H31NO3/c1-2-3-4-5-6-7-8-14-19-28-24(27)21-17-12-13-18-22(21)25-23(26)20-15-10-9-11-16-20/h9-13,15-18H,2-8,14,19H2,1H3,(H,25,26) |

InChI Key |

LBLGJCXPJYXOMI-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCOC(=O)C1=CC=CC=C1NC(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Decyl 2-(benzoylamino)benzoate typically involves the esterification of 2-(benzoylamino)benzoic acid with decanol. The reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of automated systems can enhance the efficiency and reproducibility of the synthesis process.

Types of Reactions:

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions with water as the solvent.

Oxidation: Potassium permanganate or other strong oxidizing agents.

Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products Formed:

Hydrolysis: 2-(benzoylamino)benzoic acid and decanol.

Oxidation: Corresponding carboxylic acids.

Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Decyl 2-(benzoylamino)benzoate involves its interaction with cellular components. In antimicrobial applications, it disrupts the cell membrane integrity of bacteria and fungi, leading to cell lysis and death . In anticancer research, it is believed to inhibit specific enzymes involved in cell proliferation, thereby reducing the growth of cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Physical Properties

Decyl 2-(benzoylamino)benzoate belongs to the broader class of benzoate esters, which vary in substituent type (aliphatic/aromatic) and functional groups. Key comparisons include:

Aliphatic Benzoates

- Methyl benzoate (CAS 93-58-3) : A short-chain ester with high volatility and moderate water solubility. Its compact structure favors applications in fragrances and flavorings .

- Isopropyl benzoate (CAS 939-48-0) : Branched aliphatic chains improve thermal stability compared to linear analogs, making it suitable for high-temperature formulations .

- Ethyl 4-(dimethylamino)benzoate: Features an electron-donating dimethylamino group, enhancing reactivity in photopolymerization systems. Studies show it achieves a higher degree of conversion in resin cements than methacrylate-based analogs .

Aromatic Benzoates

- Phenyl benzoate (CAS 93-99-2) : The aromatic phenyl group increases rigidity and UV absorption, often employed in sunscreen agents .

Functionalized Benzoates

- This compound: The benzoylamino group introduces amide functionality, which may reduce reactivity compared to amine-substituted analogs (e.g., ethyl 4-(dimethylamino)benzoate) due to resonance stabilization.

Comparative Data Table

Research Findings on Reactivity and Performance

- Amine vs. Amide Substituents: Ethyl 4-(dimethylamino)benzoate demonstrates superior reactivity in resin systems compared to methacrylate derivatives due to its amine group, which accelerates free-radical polymerization . In contrast, the benzoylamino group in this compound likely reduces reactivity but improves stability, making it less prone to hydrolysis .

- Aliphatic Chain Length: Longer chains (e.g., decyl) reduce water solubility and increase compatibility with hydrophobic matrices. For example, resins containing ethyl 4-(dimethylamino)benzoate with shorter chains exhibit better physical properties than those with bulkier amines, but longer chains may enhance durability in coatings .

Critical Analysis of Structural Trade-offs

- Lipophilicity vs. Reactivity: The decyl chain in this compound prioritizes lipophilicity over reactivity, contrasting with ethyl 4-(dimethylamino)benzoate, which sacrifices solubility for higher reactivity .

- Stability: Amide-containing benzoates like this compound are expected to exhibit greater chemical stability than amine-substituted analogs, aligning with trends observed in polymer degradation studies .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for the preparation of Decyl 2-(benzoylamino)benzoate, and how can reaction efficiency be optimized?

- Methodology : A two-step approach is typical: (1) esterification of benzoic acid derivatives with decyl alcohol under acidic catalysis (e.g., H₂SO₄) or coupling agents like DCC, followed by (2) benzoylation of the amino group using benzoyl chloride in anhydrous conditions. Optimization involves monitoring reaction progress via TLC, using inert atmospheres to prevent hydrolysis, and purification via column chromatography (silica gel, hexane/ethyl acetate gradient). Yield improvements (~75–85%) are achievable by controlling stoichiometry (1:1.2 molar ratio of amino precursor to benzoyl chloride) and refluxing in dry THF at 60–70°C .

- Key Data : Molecular weight (262.39 g/mol) and CAS (36685-97-9) should be verified via mass spectrometry and NMR .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what diagnostic peaks confirm its structure?

- Methodology :

- ¹H/¹³C NMR : Look for aromatic protons (δ 7.2–8.1 ppm, integrating 9H for benzoyl and benzoate groups) and the decyl chain (δ 0.88 ppm, triplet for terminal CH₃; δ 1.2–1.6 ppm for CH₂ groups). The benzoylamino NH proton appears as a singlet at δ 8.3–8.5 ppm .

- IR : Confirm ester C=O (∼1720 cm⁻¹) and amide C=O (∼1650 cm⁻¹) stretches.

- Mass Spectrometry : ESI-MS should show [M+H]⁺ at m/z 263.4 .

Q. How should researchers assess the purity of this compound when synthesizing it for the first time?

- Methodology : Use reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) to detect impurities. Purity >97% is achievable via recrystallization from ethanol/water (3:1 v/v). Quantify residual solvents (e.g., THF) via GC-MS with internal standards .

Advanced Research Questions

Q. How can contradictory data on the thermal stability of this compound in polar vs. nonpolar solvents be resolved?

- Methodology : Conduct thermogravimetric analysis (TGA) under controlled atmospheres (N₂ vs. air) to assess decomposition kinetics. Pair with DSC to identify melting points and polymorphic transitions. For solvent stability, incubate the compound in DMSO, methanol, and hexane at 25°C and 40°C, monitoring degradation via HPLC every 24 hours. Statistical analysis (ANOVA) of half-life data can clarify solvent-specific instability .

Q. What computational strategies are effective for modeling the crystal packing and intermolecular interactions of this compound?

- Methodology : Use density functional theory (DFT) to optimize the molecular geometry, followed by molecular dynamics (MD) simulations to predict crystal lattice parameters. Focus on hydrogen bonding (amide N–H⋯O=C) and van der Waals interactions between decyl chains. Validate against experimental XRD data if available. Software like Gaussian or Materials Studio is recommended .

Q. How can in vitro assays be designed to evaluate the biological activity of this compound while mitigating interference from ester hydrolysis?

- Methodology :

- Use phosphate-buffered saline (PBS, pH 7.4) with esterase inhibitors (e.g., PMSF) to stabilize the compound.

- Monitor hydrolysis products (e.g., benzoic acid) via LC-MS/MS during incubation with cell cultures.

- Employ negative controls (compound-free media) and validate bioactivity thresholds using dose-response curves .

Data Contradiction and Reproducibility

Q. What steps ensure reproducibility in synthesizing this compound across laboratories?

- Methodology :

- Standardize reagent sources (e.g., anhydrous benzoyl chloride) and drying protocols (e.g., molecular sieves for solvents).

- Publish detailed synthetic procedures in supplementary materials, including NMR spectra and HPLC chromatograms. Cross-validate results via inter-lab collaborations .

Q. How should researchers address discrepancies in reported solubility values for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.